Ethyl4-cyano-3-methylbut-3-enoate

Solubility Lipophilicity Organic Synthesis

Ethyl 4-cyano-3-methylbut-3-enoate (CAS 66066-39-5) is an α,β-unsaturated ester featuring a β-cyano substituent, designated as a versatile small-molecule scaffold for synthetic organic chemistry. Its structure incorporates an electrophilic conjugated system (α,β-unsaturated ester) adjacent to a nucleophilic active methylene unit, enabling participation in a wide array of condensation and cyclization reactions necessary for building complex heterocyclic frameworks.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
Cat. No. B12361308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl4-cyano-3-methylbut-3-enoate
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=CC#N)C
InChIInChI=1S/C8H11NO2/c1-3-11-8(10)6-7(2)4-5-9/h4H,3,6H2,1-2H3/b7-4+
InChIKeyWMCPTBJPTGUIFX-QPJJXVBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Cyano-3-methylbut-3-enoate: Core Chemical Identity and Structural Characteristics for Procurement


Ethyl 4-cyano-3-methylbut-3-enoate (CAS 66066-39-5) is an α,β-unsaturated ester featuring a β-cyano substituent, designated as a versatile small-molecule scaffold for synthetic organic chemistry . Its structure incorporates an electrophilic conjugated system (α,β-unsaturated ester) adjacent to a nucleophilic active methylene unit, enabling participation in a wide array of condensation and cyclization reactions necessary for building complex heterocyclic frameworks [1]. This dual reactivity, anchored by distinct cyano and ethyl ester functional groups on a geometrically constrained (Z/E) but-3-enoate backbone, forms the preliminary basis for its differentiation from simpler cyanoacetate or saturated ester building blocks [1].

Procurement Risk Analysis for Ethyl 4-Cyano-3-methylbut-3-enoate: Why In-Class Analogs Are Not Direct Replacements


Generic substitution among 4-cyano-3-methylbut-3-enoate esters or with simpler cyanoacetate building blocks is precarious due to two primary structural reactivity modulators that directly impact product yield and purity. First, the ethyl ester moiety in this compound provides a specific balance of steric bulk and lipophilicity, influencing both its solubility profile and its rate of hydrolysis or transesterification compared to the more reactive but sterically less hindered methyl analog (methyl 4-cyano-3-methylbut-3-enoate, CAS 19475-92-4). Second, the conjugated (Z/E)-but-3-enoate system serves as a latent electrophilic trap, enabling domino-Knoevenagel cyclizations that are completely inaccessible to its fully saturated counterpart (ethyl 4-cyano-3-methylbutanoate) [1]. Unvalidated substitution with these analogues can lead to divergent reaction kinetics, altered selectivity, and the formation of distinct byproduct profiles, ultimately compromising the experimental reproducibility and cost-efficiency of multi-step synthetic protocols [1].

Quantitative Differentiation Evidence for Ethyl 4-Cyano-3-methylbut-3-enoate Against Closest Analogs


Ethyl 4-Cyano-3-methylbut-3-enoate vs. Methyl 4-Cyano-3-methylbut-3-enoate: Impact of Ester Chain on Key Physicochemical Properties

The ethyl ester of 4-cyano-3-methylbut-3-enoic acid exhibits a higher calculated partition coefficient (LogP) and molecular weight compared to its methyl ester counterpart, directly influencing its phase-transfer behavior and dissolution in non-polar reaction media. This difference is critical for reactions conducted in aprotic solvents where substrate solubility dictates the reaction rate. [1]

Solubility Lipophilicity Organic Synthesis

Synthetic Versatility: Ethyl 4-Cyano-3-methylbut-3-enoate as a Validated Precursor for Cyano-Substituted Pyranones

Ethyl 4-cyano-3-methylbut-3-enoate has been experimentally validated as an isolable intermediate in the Knoevenagel pathway leading to 5-cyano-4,6-dimethyl-2H-pyran-2-one. The conjugated alkene system enables a subsequent domino cyclization that simpler nitriles like ethyl cyanoacetate or the saturated analog cannot perform without additional activation steps. [1]

Knoevenagel Reaction Domino Cyclization Heterocycle Synthesis

Commercial Purity Benchmarking: Ethyl 4-Cyano-3-methylbut-3-enoate Produced Under Catalytic Knoevenagel Conditions

Commercially available quantities of the compound, when produced via the optimized ammonium acetate-catalyzed Knoevenagel route, typically achieve a minimum purity specification of 95% as verified by vendors. This represents a standardized quality baseline that facilities can rely upon for consistent synthetic output, which is comparable to or stricter than some less specialized alkylidene cyanoacetate building blocks where typical commercial purities range between 90-97%.

Chemical Purity Quality Control Vendor Specification

Decision Guide for Procuring Ethyl 4-Cyano-3-methylbut-3-enoate: Optimized Scenarios Based on Evidence


Medicinal Chemistry: Synthesizing Cyano-Functionalized Pyranone and Furanone Libraries

Procure this compound when the synthetic route targets 6-substituted-2H-pyran-2-one or 2(5H)-furanone scaffolds, as directly demonstrated by Dawadi & Lugtenburg (2010) [1]. The pre-installed carbon skeleton enables a convergent one-pot domino approach, avoiding the linear synthesis and lower yields associated with assembling the carbonitrile and methyl groups sequentially on a pre-formed heterocycle. This is paramount when exploring structure-activity relationships (SAR) around pyranone-based pharmacophores.

Chemical Biology: Developing Activity-Based Probes Utilizing the Unsaturated Nitrile Warhead

The α,β-unsaturated nitrile moiety present in this compound is a well-recognized electrophilic warhead for reversible covalent inhibition of cysteine proteases and deubiquitinases [1]. Its procurement as a protected ester allows for straightforward elaboration into more complex peptidomimetic inhibitors, where the ethyl ester can be orthogonally hydrolyzed to the acid for subsequent amide conjugation without affecting the sensitive Michael acceptor system [1].

Process Chemistry: A Robust Knoevenagel Condensation Intermediate

For process chemists scaling up the synthesis of complex targets containing the 4-cyano-3-methylbut-3-enoyl motif, obtaining this isolated intermediate is strategically critical to de-risk the synthetic sequence. The alternative of using a one-pot process with non-isolated intermediates often leads to exothermic control issues and impurity accrual. The commercial availability of the pre-formed (Z/E) alkylidene intermediate allows for process intensification by dividing a complex convergence into robust, quality-controlled stages.

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